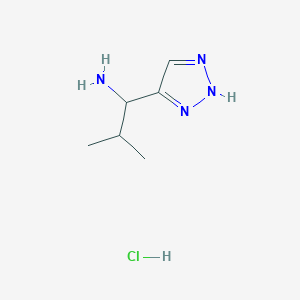

2-Methyl-1-(2H-triazol-4-yl)propan-1-amine;hydrochloride

Descripción general

Descripción

2-Methyl-1-(2H-triazol-4-yl)propan-1-amine;hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2H-triazol-4-yl)propan-1-amine;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted phenyl azides with alkynes in the presence of a copper catalyst. The reaction is carried out in a mixture of dimethylformamide and water, with copper sulfate pentahydrate and sodium ascorbate as catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-1-(2H-triazol-4-yl)propan-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazoles, including 2-methyl-1-(2H-triazol-4-yl)propan-1-amine;hydrochloride, exhibit significant antimicrobial properties. For instance, research has shown that certain triazole derivatives possess broad-spectrum antibacterial and antifungal activities. The mechanism is believed to involve the disruption of microbial cell membranes or interference with essential metabolic pathways .

Pharmaceutical Formulation

The compound has been explored as a potential active ingredient in pharmaceutical formulations targeting conditions such as thrombocytopenia. Its role as a thrombopoietin receptor agonist suggests its utility in enhancing platelet production, which is crucial for patients with low platelet counts .

Polymer Science

Thermoresponsive Polymers

The integration of triazole units into thermoresponsive polymers has been a significant area of research. This compound serves as a coordination site in the synthesis of macromolecular coordination ligands (MCLs). These polymers exhibit unique properties such as temperature-dependent solubility and can be utilized in drug delivery systems or smart materials .

Synthesis of Novel Materials

The compound's ability to form stable complexes has been exploited in the development of new materials with tailored properties. For example, its incorporation into polymeric structures has led to advancements in creating materials with specific mechanical and thermal characteristics suitable for various industrial applications .

Coordination Chemistry

Ligand Design

In coordination chemistry, this compound acts as a ligand for metal ions, facilitating the formation of metal-triazole complexes. These complexes are studied for their potential applications in catalysis and materials science. The unique electronic properties of the triazole ring enhance the stability and reactivity of these metal complexes, making them suitable for various catalytic processes .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-Methyl-1-(2H-triazol-4-yl)propan-1-amine;hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

1,2,4-Triazole: A closely related compound with similar structural features and applications.

Uniqueness

2-Methyl-1-(2H-triazol-4-yl)propan-1-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential anticancer activity make it a compound of significant interest.

Actividad Biológica

Overview

2-Methyl-1-(2H-triazol-4-yl)propan-1-amine;hydrochloride, a triazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which facilitate interactions with various biological targets, making it a promising candidate for drug development.

The compound's IUPAC name is this compound, with a molecular formula of C₆H₁₂N₄·HCl. The triazole ring contributes to its pharmacological properties, allowing it to participate in hydrogen bonding and coordination with metal ions.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines. For instance, a study reported an EC50 value of approximately 178 nM against specific cancer types, indicating significant potency compared to other triazole derivatives .

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. It is believed that the triazole moiety interacts with cellular targets involved in cell survival pathways. Additionally, the compound has been shown to induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation .

Immunomodulatory Effects

Recent studies have also explored the immunomodulatory effects of this compound. It has been demonstrated to enhance the production of specific antibodies in immunized models, suggesting its potential as an immunostimulant. This property may be leveraged in developing vaccines or adjuvants .

Synthesis and Evaluation

The synthesis of this compound typically involves cyclization reactions using copper-catalyzed azide-alkyne cycloaddition (CuAAC) methods. The resulting compound has been evaluated for various biological activities:

| Activity | EC50 Value (nM) | Reference |

|---|---|---|

| Anticancer Activity | 178 | |

| Ferroptosis Induction | Not specified | |

| Immunostimulatory Activity | Statistically significant increase in IgG production |

Comparative Studies

In comparative studies against similar compounds, such as imidazole and other triazole derivatives, this compound showed superior activity profiles, particularly in anticancer assays and immunological responses. The unique substitution pattern on the triazole ring appears to enhance its biological interactions significantly .

Propiedades

IUPAC Name |

2-methyl-1-(2H-triazol-4-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4.ClH/c1-4(2)6(7)5-3-8-10-9-5;/h3-4,6H,7H2,1-2H3,(H,8,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXYRGRUIFBWMOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=NNN=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2375259-02-0 | |

| Record name | 2-methyl-1-(1H-1,2,3-triazol-4-yl)propan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.